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1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

Cat. No.: B13922451
CAS No.: 92608-26-9
M. Wt: 168.24 g/mol
InChI Key: TZCLEYJRINDBTK-UHFFFAOYSA-N
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Description

Significance of Spiroheterocycles in Contemporary Chemical Research

Spiroheterocycles are a class of organic compounds characterized by two rings connected by a single common atom. This unique structural feature imparts a distinct three-dimensional geometry, which is highly sought after in modern drug discovery. The rigid nature of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets, as it reduces the conformational flexibility of the molecule. Furthermore, the introduction of a spiro center can enhance the physicochemical properties of a compound, such as solubility and metabolic stability, which are critical for the development of effective pharmaceuticals. The diverse biological activities associated with spiroheterocycles have established them as privileged scaffolds in medicinal chemistry.

Historical Context and Evolution of Diazaspirocyclic Chemistry

The study of diazaspirocyclic compounds has evolved significantly since the initial explorations of spirocyclic systems. Early research was often focused on the synthesis of natural products containing these motifs. However, with the advancement of synthetic methodologies, chemists have been able to design and create a vast array of novel diazaspirocyclic scaffolds. This has led to a deeper understanding of their structure-activity relationships and has expanded their potential applications. The development of domino reactions and other efficient synthetic strategies has been particularly instrumental in the construction of these complex architectures, making them more accessible for systematic investigation. nih.gov

Structural Characteristics and Nomenclature of the 1,7-Diazaspiro[4.5]decan-6-one Framework

The 1,7-Diazaspiro[4.5]decan-6-one framework consists of a five-membered pyrrolidine (B122466) ring and a six-membered piperidine (B6355638) ring sharing a common carbon atom. The numbering of the atoms in the spirocyclic system follows IUPAC nomenclature rules, with the smaller ring being numbered first. In this case, the pyrrolidine ring contains the nitrogen at position 1, and the piperidine ring contains the nitrogen at position 7. The "-6-one" suffix indicates the presence of a carbonyl group at the 6th position of the piperidine ring.

The addition of a methyl group at the nitrogen in the 1-position, to form 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- , introduces a key modification to the parent scaffold. This substitution can influence the compound's electronic properties, basicity, and steric hindrance, which in turn can affect its reactivity and biological activity.

Table 1: Structural Details of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

FeatureDescription
Core Scaffold1,7-Diazaspiro[4.5]decane
Ring 1Pyrrolidine (5-membered)
Ring 2Piperidine (6-membered)
Spiro AtomCarbon
HeteroatomsNitrogen at positions 1 and 7
Functional GroupCarbonyl (ketone) at position 6
SubstitutionMethyl group at position 1 (N-methyl)

Overview of Research Trajectories for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- and its Derivatives

While the broader class of diazaspiro[4.5]decanes has been explored in various research contexts, including as potential therapeutic agents, specific research on 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- is not extensively documented in publicly available scientific literature. Research on related diazaspiro[4.5]decan-one derivatives has shown their potential as selective inhibitors of various enzymes and receptors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.gov The synthesis and anticonvulsant activity of substituted-1,3-diazaspiro[4.5]decan-4-ones have also been reported. researchgate.net These studies highlight the potential of the diazaspiro[4.5]decan-one scaffold in medicinal chemistry. Future research on the 1,7-diazaspiro[4.5]decan-6-one scaffold and its derivatives, including the 1-methyl variant, could explore its utility in similar therapeutic areas.

Scope and Objectives of the Academic Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- , based on the available scientific information. The scope of this investigation is strictly limited to the chemical nature of the compound and its broader structural class. This includes an examination of the significance of spiroheterocycles, the historical context of diazaspirocyclic chemistry, and a detailed description of the structural features and nomenclature of the 1,7-diazaspiro[4.5]decan-6-one framework. While specific research findings for the 1-methyl derivative are scarce, this article aims to provide a foundational understanding of the scaffold and its potential for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B13922451 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- CAS No. 92608-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92608-26-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-methyl-1,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H16N2O/c1-11-7-3-5-9(11)4-2-6-10-8(9)12/h2-7H2,1H3,(H,10,12)

InChI Key

TZCLEYJRINDBTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCNC2=O

Origin of Product

United States

Synthetic Methodologies for the 1,7 Diazaspiro 4.5 Decan 6 One, 1 Methyl Core

Retrosynthetic Analysis of the 1,7-Diazaspiro[4.5]decan-6-one System

A retrosynthetic analysis of the 1,7-diazaspiro[4.5]decan-6-one system reveals several potential disconnection pathways. The core structure can be deconstructed by cleaving key bonds to identify simpler, more readily available starting materials.

A primary disconnection can be made at the C-N bond within the lactam ring, suggesting a precursor that could undergo an intramolecular cyclization. This leads back to a substituted piperidine (B6355638) derivative bearing a carboxylic acid or ester group, which can be cyclized to form the five-membered lactam ring.

Another key disconnection involves the spirocyclic carbon-carbon bonds. By disconnecting the bonds adjacent to the spirocenter, the target molecule can be traced back to a piperidine-based precursor and a three-carbon synthon. This approach highlights the importance of forming the quaternary spirocyclic center as a crucial step in the synthesis.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2Starting Materials
1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-N-methyl-4-aminopiperidine derivative with a pendant carboxylic acid chainSubstituted piperidone and a nitrile-containing nucleophileN-methyl-4-piperidone, acrylonitrile

This analysis suggests that the synthesis could be approached through the formation of the piperidine ring followed by the construction of the pyrrolidinone ring, or vice versa.

Classical Spiroannulation Approaches for Diazaspiro Compounds

Traditional methods for the construction of spirocyclic systems often rely on well-established cyclization reactions. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including spirocycles. In the context of 1,7-diazaspiro[4.5]decan-6-one synthesis, a key approach would involve the cyclization of a suitably functionalized piperidine precursor.

One such strategy involves the use of a Dieckmann condensation. A diester precursor attached to the 4-position of an N-methylpiperidine could be envisioned to undergo intramolecular cyclization to form a β-ketoester, which can then be further elaborated to the desired lactam.

Another approach is the intramolecular N-alkylation of a piperidine derivative bearing a haloalkylamide side chain at the 4-position. This would directly lead to the formation of the spirocyclic lactam.

A hypothetical reaction scheme for an intramolecular cyclization is as follows:

PrecursorReagents and ConditionsProduct
4-(3-chloropropanamido)-1-methylpiperidineStrong base (e.g., NaH) in an aprotic solvent (e.g., DMF)1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

Intermolecular Approaches to Spiro Ring Formation

Intermolecular reactions, particularly multicomponent reactions, offer an efficient means to construct complex molecules in a single step. For the synthesis of the 1,7-diazaspiro[4.5]decan-6-one core, an intermolecular approach could involve the reaction of a piperidine derivative with a suitable three-carbon component.

A plausible strategy is a Michael addition followed by cyclization. For instance, the reaction of N-methyl-4-piperidone with a nucleophile such as cyanoacetamide, followed by a Michael addition to an α,β-unsaturated ester and subsequent cyclization, could potentially yield the desired spirocycle.

Another intermolecular approach is the Passerini or Ugi multicomponent reaction, which can be utilized to assemble the core structure from simpler starting materials in a convergent manner.

Modern Catalytic Synthetic Routes

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecular architectures. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Processes for Spirocenter Construction

Transition metal catalysis provides a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of spirocycles. Palladium-catalyzed cross-coupling reactions, for example, could be employed to functionalize a piperidine ring, setting the stage for a subsequent spirocyclization reaction.

Rhodium- and iridium-catalyzed C-H activation and insertion reactions are also powerful tools for the construction of spirocyclic systems. A strategy could involve the directed C-H functionalization of an N-methylpiperidine derivative, followed by annulation to form the pyrrolidinone ring.

Catalytic SystemReaction TypePotential Application
Palladium(0) with appropriate ligandsHeck reaction or Buchwald-Hartwig aminationFunctionalization of a piperidine precursor
Rhodium(II) or Iridium(III) complexesC-H activation/insertionDirect formation of the spirocyclic core

Organocatalytic Methods in Diazaspiro Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and the ability to control stereochemistry. For the synthesis of the 1,7-diazaspiro[4.5]decan-6-one core, organocatalytic methods could be particularly useful for the enantioselective construction of the spirocenter.

A potential approach involves an organocatalyzed Michael addition of a nucleophile to a substituted piperidine-derived acceptor. Chiral amines or phosphoric acids can be used to catalyze this reaction, potentially leading to an enantioenriched product that can be further cyclized to the target molecule.

Furthermore, organocatalytic cascade reactions, where multiple bonds are formed in a single operation, could provide a highly efficient route to the diazaspiro framework. For example, a Michael-Michael-aldol cascade could be designed to construct the spirocycle from simple acyclic precursors.

Stereoselective and Asymmetric Synthesis of Chiral 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- Enantiomers

The spiro carbon atom in 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective and asymmetric synthesis are crucial.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. rsc.org

While specific examples for the synthesis of 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- using chiral auxiliaries are not extensively documented in publicly available literature, general principles of asymmetric synthesis of spiro-γ-lactams can be applied. nih.govrsc.org One potential strategy involves the use of a chiral amine as a precursor to the piperidine ring. For instance, a chiral derivative of 4-aminomethylpiperidine could be employed. The stereocenter on this precursor would influence the stereochemical outcome of the spirocyclization step.

Another approach involves the use of chiral catalysts in key bond-forming reactions that establish the spirocyclic core. For instance, a metal-catalyzed asymmetric intramolecular cyclization could be envisioned. While not a direct example, the principles of stereocontrol in the synthesis of related spiro[4.5]decane systems, such as the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, highlight the potential for achieving high levels of stereoselectivity through catalysis. digitellinc.com

Table 1: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

TypeExample(s)Application
Chiral Auxiliaries Evans oxazolidinones, Oppolzer's sultams, (S)-(-)-1-PhenylethylamineAsymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions
Chiral Catalysts Chiral phosphine (B1218219) ligands (e.g., BINAP) with transition metals (e.g., Rhodium, Ruthenium), Chiral phosphoric acidsAsymmetric hydrogenation, asymmetric cyclization reactions

This table presents general examples of chiral auxiliaries and catalysts and their common applications in asymmetric synthesis.

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers (a racemic mixture), classical resolution can be employed to separate the enantiomers. pharmtech.com This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation. rsc.org

The most common method of classical resolution involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org For a basic compound like 1,7-diazaspiro[4.5]decan-6-one, 1-methyl-, a chiral acid would be a suitable resolving agent.

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric acidChiral Acid
(-)-Mandelic acidChiral Acid
(+)-Camphorsulfonic acidChiral Acid
(-)-O,O'-Dibenzoyl-L-tartaric acidChiral Acid

This table lists common chiral acids used for the resolution of racemic amines.

The process would involve the following steps:

Salt Formation: The racemic 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This solid can then be separated by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure 1,7-diazaspiro[4.5]decan-6-one, 1-methyl-. The other enantiomer remains in the filtrate and can potentially be recovered.

For instance, a study on the synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives successfully employed chiral High-Performance Liquid Chromatography (HPLC) for the isolation and identification of the individual enantiomers, demonstrating another effective resolution technique. nih.gov

Green Chemistry Principles in the Synthesis of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Utilizing less hazardous solvents and minimizing the use of auxiliary substances. Water is an ideal green solvent, and solvent-free reactions are even more desirable. digitellinc.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. pnas.org

Synthesis of Key Precursors and Intermediates for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- Derivatization

The synthesis of the 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- core relies on the availability of suitable precursors that can be assembled to form the spirocyclic system. A plausible retrosynthetic analysis suggests that the molecule can be constructed from a piperidine-based precursor and a three-carbon unit that forms the pyrrolidin-2-one ring.

The pyrrolidin-2-one ring can be formed through various methods, such as the cyclization of a γ-amino acid derivative. In the context of the target molecule, a key intermediate would be a piperidine derivative with a side chain that can be converted into the lactam ring.

A potential synthetic route could involve the following general steps:

Synthesis of a functionalized piperidine: Starting from a commercially available piperidine derivative, a side chain containing a nitrile or an ester group is introduced at the 4-position.

N-methylation: The piperidine nitrogen is methylated.

Elaboration of the side chain: The nitrile or ester group is converted into a γ-amino acid precursor.

Spirocyclization: The final step involves an intramolecular cyclization to form the spiro-γ-lactam ring.

The synthesis of functionalized precursors allows for the introduction of various substituents on the spirocyclic core, enabling the creation of a library of derivatives for biological screening.

Chemical Transformations and Reactivity of 1,7 Diazaspiro 4.5 Decan 6 One, 1 Methyl

Functionalization and Derivatization of the Lactam Moiety (C6)

The lactam moiety, specifically the carbonyl group at the C6 position, is a key site for chemical modification. The reactivity of this group is analogous to that of other cyclic amides.

Reduction of the Lactam Carbonyl: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to the corresponding cyclic diamine, 1-methyl-1,7-diazaspiro[4.5]decane. Milder reducing agents could potentially yield the corresponding amino-alcohol.

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. This reaction would introduce a new substituent at the C6 position.

Alpha-Functionalization: The carbon atom alpha to the lactam carbonyl (C5) can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. The stereoselectivity of such reactions would be an important consideration due to the chiral nature of the spirocyclic system.

Below is a table summarizing potential functionalization reactions of the lactam moiety based on the general reactivity of similar structures.

Reaction TypeReagentsPotential Product
ReductionLiAlH₄1-methyl-1,7-diazaspiro[4.5]decane
Nucleophilic AdditionR-MgX, then H₃O⁺6-alkyl-6-hydroxy-1-methyl-1,7-diazaspiro[4.5]decane
α-Alkylation1. LDA, 2. R-X5-alkyl-1-methyl-1,7-diazaspiro[4.5]decan-6-one

Electrophilic and Nucleophilic Reactions at Nitrogen Atoms (N1 and N7)

The two nitrogen atoms in 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- exhibit different reactivity profiles due to their chemical environment.

N1 (Tertiary Amine): The N1 nitrogen is a tertiary amine and is therefore nucleophilic. It can react with various electrophiles.

Alkylation: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.

Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide.

N7 (Amide Nitrogen): The N7 nitrogen is part of a lactam and its lone pair is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic than N1.

N-Acylation and N-Alkylation: While less reactive, the N7 position can undergo acylation or alkylation under specific conditions, often requiring a strong base to deprotonate the nitrogen first. rsc.orgorganic-chemistry.org N-acylation can be an effective method for modifying the electronic properties of similar lactam-containing polymers. rsc.org

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to open the ring and form the corresponding amino acid derivative.

The following table outlines potential reactions at the nitrogen centers.

Nitrogen AtomReaction TypeReagentsPotential Product
N1AlkylationR-X1-methyl-1-alkyl-1,7-diazaspiro[4.5]decan-6-onium salt
N1OxidationH₂O₂ or m-CPBA1-methyl-1,7-diazaspiro[4.5]decan-6-one 1-oxide
N7Acylation1. NaH, 2. RCOCl7-acyl-1-methyl-1,7-diazaspiro[4.5]decan-6-one
N7Alkylation1. NaH, 2. R-X7-alkyl-1-methyl-1,7-diazaspiro[4.5]decan-6-one

Ring Expansion and Contraction Reactions Involving the Spiro System

Ring expansion and contraction reactions of spirocyclic systems are known but are often substrate-specific and can be complex. For the 1,7-diazaspiro[4.5]decane system, such transformations are not well-documented. However, analogous reactions in other spirocyclic systems suggest potential pathways. For instance, rearrangements involving the cleavage of a C-C bond adjacent to the spiro center, followed by recyclization, could lead to ring-expanded or contracted products. Such reactions might be initiated by radical species or under acidic conditions that promote carbocation formation and subsequent Wagner-Meerwein type rearrangements. The synthesis of 1-azaspiro[4.5]-7-decen-2-one has been achieved through N-acyliminium spirocyclization. clockss.org

Heteroatom Modifications and Their Impact on Reactivity

Modifications of the heteroatoms in the 1,7-diazaspiro[4.5]decan-6-one, 1-methyl- scaffold would significantly alter its chemical reactivity.

Modification of the Lactam Carbonyl: The oxygen of the lactam carbonyl can be replaced with a sulfur atom using reagents like Lawesson's reagent to form the corresponding thiolactam. This transformation would alter the electrophilicity of the carbonyl carbon and the acidity of the N-H proton if the N7 position were unsubstituted.

Impact of N1 Methyl Group: The presence of the methyl group at N1 makes this nitrogen a tertiary amine, influencing its basicity and nucleophilicity compared to a secondary amine. Removal or replacement of this group would significantly change the reactivity profile at this position. For instance, N-dealkylation would allow for subsequent N-functionalization with different groups.

Mechanistic Studies of Significant Chemical Transformations

Detailed mechanistic studies on the chemical transformations of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- are scarce in the scientific literature. However, the mechanisms of the potential reactions discussed above can be inferred from well-established organic chemistry principles.

Nucleophilic Acyl Substitution: Reactions at the lactam carbonyl, such as hydrolysis or reaction with organometallic reagents, would proceed through a tetrahedral intermediate.

SN2 Reactions: Alkylation and acylation reactions at the nitrogen atoms would likely follow a bimolecular nucleophilic substitution (SN2) mechanism.

Enolate Chemistry: Functionalization at the alpha-carbon to the lactam would proceed via an enolate intermediate, with the stereochemical outcome being a key area for investigation.

Further research, including computational modeling and experimental studies, is necessary to fully elucidate the reaction mechanisms and reactivity patterns of this specific diazaspirocyclic compound.

Advanced Structural Characterization and Conformational Analysis

Elucidation of Absolute Configuration and Stereochemistry (e.g., X-ray Crystallography)

No publicly accessible X-ray crystallography data for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- has been found. Such an analysis would be crucial for definitively determining its absolute configuration and the precise bond lengths and angles of its spirocyclic framework.

Detailed Spectroscopic Analysis for Complex Structural Assignments (e.g., 2D NMR techniques)

While general spectroscopic data might exist in proprietary databases, detailed 2D NMR studies (such as COSY, HSQC, HMBC, and NOESY) specifically for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- are not reported in the scientific literature. These techniques would be essential for unambiguous assignment of all proton and carbon signals and for providing insights into the molecule's connectivity and spatial arrangement.

Conformational Preferences and Dynamics of the Spiro[4.5]decane Ring System

There is a lack of specific research on the conformational preferences and dynamics of the spiro[4.5]decane ring system within 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-. Computational modeling or variable-temperature NMR studies would be necessary to understand the chair/boat conformations of the six-membered ring and the envelope/twist conformations of the five-membered ring, as well as the energetic barriers between different conformational states.

Intramolecular Interactions and Hydrogen Bonding within the Molecular Architecture

An analysis of potential intramolecular interactions, such as hydrogen bonding between the amine proton and the carbonyl oxygen, has not been specifically investigated for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-. Such interactions can significantly influence the molecule's preferred conformation and its physicochemical properties.

Solvent Effects on Molecular Conformation

The influence of different solvents on the conformational equilibrium of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- has not been documented. Studies in this area would clarify how the polarity and hydrogen-bonding capabilities of the solvent medium affect the conformational landscape of the molecule.

Computational and Theoretical Studies on 1,7 Diazaspiro 4.5 Decan 6 One, 1 Methyl

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. nih.gov These methods, such as Density Functional Theory (DFT), are employed to accurately model the electronic structure and predict the geometry and stability of different molecular states. nih.govmdpi.com For 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, QM calculations can provide a detailed picture of its three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.

These calculations are also crucial for understanding the molecule's electronic properties. The distribution of electrons within the molecule, quantified by atomic charges, can indicate regions that are likely to engage in electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity and the ability of the molecule to participate in charge-transfer interactions. researchgate.net The HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- (Illustrative)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.8 DMeasure of the overall polarity of the molecule.
Mulliken Charge on C=O Carbon+0.45 eIndicates the electrophilic character of the carbonyl carbon.
Mulliken Charge on C=O Oxygen-0.50 eIndicates the nucleophilic character of the carbonyl oxygen.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules. oup.com For 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, MD simulations can reveal the preferred conformations of the spirocyclic system in solution and the energetic barriers between them. rsc.orgsemanticscholar.org

Table 2: Major Conformers of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- Identified from MD Simulation (Illustrative)

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
A (Chair-Chair)0.0075-55.2
B (Chair-Twist Boat)2.151530.8
C (Twist Boat-Chair)3.508-48.1
D (Twist Boat-Twist Boat)5.20225.4

Theoretical Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. sigmaaldrich.com Computational methods are instrumental in defining and exploring these relationships.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. frontiersin.org A pharmacophore model is typically generated from a set of known active molecules and includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.govresearchgate.net

For a series of analogs of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, a pharmacophore model could be developed to guide the design of new compounds with improved activity. nih.gov This model would serve as a 3D query to search large chemical databases for novel scaffolds that match the required pharmacophoric features, potentially leading to the discovery of new classes of active compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as size, shape, lipophilicity, and electronic properties. acs.org

A QSAR model for derivatives of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- would be developed by correlating these descriptors with experimentally determined biological activity (e.g., IC50 values against a particular enzyme). mdpi.com Machine learning algorithms are often used to build these models. tandfonline.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

Table 3: Example of a QSAR Equation for a Series of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- Analogs (Illustrative)

QSAR Model EquationStatistical Parameters
pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * H-bond Donors + 3.5R² (Training Set): 0.85
Q² (Test Set): 0.75
Number of Compounds: 50
Descriptors: LogP (lipophilicity), TPSA (topological polar surface area), H-bond Donors

Molecular Docking Investigations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. mdpi.commdpi.com In a docking simulation, the ligand (1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-) is placed in the binding site of a protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. mdpi.com

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.net This information is invaluable for explaining the observed biological activity and for designing modifications to the ligand that could enhance binding affinity and selectivity.

Table 4: Molecular Docking Results of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- and Analogs in a Hypothetical Kinase Binding Site (Illustrative)

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
1,7-Diazaspiro[4.5]decan-6-one, 1-methyl--8.5150ASP145 (H-bond), LEU83 (hydrophobic)
Analog 1-9.250ASP145 (H-bond), LEU83 (hydrophobic), PHE146 (π-π stacking)
Analog 2-7.8400ASP145 (H-bond)
Analog 3-9.815ASP145 (H-bond), GLU91 (H-bond), LEU83 (hydrophobic)

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that can help optimize synthetic routes. csmres.co.uk For the synthesis of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, computational methods can be used to explore potential reaction pathways, such as those involving intramolecular cyclization to form the lactam ring. pearson.combyjus.com

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. mdpi.com The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. acs.orgnih.gov Identifying the rate-limiting step and understanding the structure of the transition state can provide valuable information for improving reaction conditions and yields.

Table 5: Calculated Activation Energies for a Proposed Synthesis of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- (Illustrative)

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Description
Step 1: Amide formationTS115.2Formation of an intermediate amide from a precursor.
Step 2: Intramolecular cyclizationTS222.5Ring-closing step to form the spirocyclic lactam. This is the rate-determining step.
Step 3: MethylationTS318.7Addition of the methyl group to the nitrogen atom.

Exploration of Biological Relevance and Mechanistic Insights Preclinical Investigations

Biological Target Identification and Engagement Modalities

There is no available data to identify the biological targets of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-.

Enzyme Modulation and Inhibition Mechanisms

No studies have been published detailing any enzyme modulation or inhibition mechanisms associated with this compound.

Receptor Binding Profiles and Ligand-Receptor Interactions

There is no information on the receptor binding profile or any ligand-receptor interactions for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-.

Cellular Assays for Mechanistic Biological Profiling

Information regarding in vitro cellular assays for this specific compound is not present in the current body of scientific literature.

In Vitro Cellular Activity (e.g., anti-inflammatory, antimicrobial, anticancer mechanisms)

No data on the anti-inflammatory, antimicrobial, anticancer, or any other cellular activities of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- has been found.

Investigations of Subcellular Localization and Interaction

There are no available studies investigating the subcellular localization or interactions of this compound.

Mechanistic Pathways of Bioactivity (e.g., neurochemical modulation, enzyme inhibition cascades)

The mechanistic pathways of bioactivity for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- remain uninvestigated, with no literature available on its potential for neurochemical modulation or involvement in enzyme inhibition cascades.

While research exists for structurally related diazaspiro[4.5]decane scaffolds, the strict focus on "1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-" as per the instructions, prevents the inclusion of data from these distinct molecules. The unique positioning of the nitrogen atoms, the carbonyl group, and the methyl group in the specified compound means that the biological activities of its analogs cannot be directly extrapolated.

Therefore, this article serves to report the absence of available scientific information for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, highlighting a gap in the current chemical and pharmacological research landscape.

Preclinical Investigations into 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- Reveal Limited Specific Data on Structure-Activity Relationships

Detailed searches for preclinical studies on the specific chemical entity 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, have revealed a notable absence of specific data concerning its structure-activity relationships (SAR) for biological interaction and selectivity.

Typically, such studies would involve the synthesis of a series of analogues of the lead compound, in this case, 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-. These analogues would feature systematic variations in their chemical structure. For instance, researchers might alter the substituents on the nitrogen atoms, modify the spirocyclic core, or introduce different functional groups. These modified compounds would then be tested in biological assays to determine how these changes affect their potency, efficacy, and selectivity.

The goal of these investigations is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is instrumental in designing more potent and selective drug candidates with improved pharmacological profiles.

Unfortunately, for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, specific preclinical data, including comparative data tables of analogues and detailed findings from such SAR studies, could not be located. Therefore, a detailed analysis of its structural features influencing biological interaction and selectivity, as would be presented in a typical preclinical SAR report, cannot be provided at this time. The scientific community awaits further research to elucidate the pharmacological properties of this particular compound.

Emerging Applications and Interdisciplinary Research Prospects

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of many spirocyclic compounds makes them valuable building blocks in the asymmetric synthesis of complex molecules. The spiro junction creates a rigid three-dimensional structure that can effectively control the stereochemical outcome of chemical reactions. researchgate.netmdpi.com While specific research on the enantioselective synthesis or application of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- as a chiral building block is not yet prevalent, its structural features suggest significant potential.

The presence of two nitrogen atoms and a carbonyl group provides multiple handles for further chemical modification. The pyrrolidine (B122466) and piperidinone rings of the diazaspiro[4.5]decane core can be substituted to create a library of chiral synthons. These building blocks could then be employed in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often crucial for biological activity. The development of synthetic routes to enantiomerically pure forms of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- would be a critical first step in realizing this potential.

Applications in Organocatalysis and Ligand Design for Metal Catalysis

The field of organocatalysis has seen exponential growth, with small organic molecules being used to catalyze a wide range of chemical transformations. rsc.orgresearchgate.net Chiral diamine derivatives, in particular, have proven to be effective catalysts for various asymmetric reactions. acs.orgacs.org The 1,7-diazaspiro[4.5]decan-6-one framework, containing both a secondary and a tertiary amine, is an attractive scaffold for the design of novel organocatalysts.

The rigidity of the spirocyclic system can help in creating a well-defined chiral environment around the catalytic site, leading to high levels of enantioselectivity. Furthermore, the nitrogen atoms can be readily modified to tune the steric and electronic properties of the catalyst, allowing for optimization for specific reactions.

In addition to organocatalysis, the diamine motif in 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- makes it a promising candidate for use as a ligand in metal-catalyzed reactions. The two nitrogen atoms can chelate to a metal center, forming a stable complex. The chiral environment provided by the spirocyclic backbone could induce asymmetry in reactions such as hydrogenations, cross-couplings, and cycloadditions. The synthesis and evaluation of such metal complexes would be a valuable area of future research.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of specific biomolecules. semanticscholar.org The unique structural and electronic properties of spirocyclic compounds make them attractive scaffolds for the development of novel probes. walshmedicalmedia.com The 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- framework could be functionalized with reporter groups, such as fluorophores or affinity tags, to create probes for specific biological targets.

The rigid spirocyclic core can provide a stable platform for the attachment of these reporter groups, minimizing non-specific interactions and improving the probe's selectivity. Furthermore, the diamine and ketone functionalities offer versatile points for chemical conjugation. The development of such probes could enable new avenues of research in chemical biology and drug discovery.

Integration into Advanced Materials Science Research

The unique three-dimensional and rigid structure of spiro compounds has led to their use in the development of advanced materials with specific optical, electronic, or mechanical properties. walshmedicalmedia.comresearchgate.net For instance, the incorporation of spirocyclic units into polymer backbones can enhance their thermal stability and morphological stability. researchgate.net

The 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- scaffold could be explored as a monomer for the synthesis of novel polymers. The resulting materials may exhibit interesting properties due to the introduction of the rigid and polar spirocyclic unit. Potential applications could be in areas such as gas separation membranes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.netacs.org

Conceptual Frameworks for Future Explorations (e.g., agrochemical leads, veterinary research leads)

While direct biological activity data for 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- is scarce, research on related diazaspiro[4.5]decane derivatives provides a conceptual framework for future explorations. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown promise as chitin (B13524) synthase inhibitors and antifungal agents. nih.gov This suggests that the 1,7-diazaspiro[4.5]decan-6-one scaffold could also be a starting point for the development of new agrochemicals to combat fungal pathogens.

Challenges, Limitations, and Future Directions in Research

Challenges in Scalable and Sustainable Synthesis of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-

Key issues in scalability include:

Reaction Efficiency: Small-scale successes may not translate to larger batches, where issues like heat transfer and mixing become critical. nih.gov

Reagent Cost and Safety: The expense and hazards associated with certain catalysts and reagents can be prohibitive for industrial-scale production.

Purification: Complex purification procedures, such as chiral high-performance liquid chromatography (HPLC), can be a significant bottleneck. researchgate.net

Future research must focus on developing greener synthetic routes. This includes the use of catalysis with earth-abundant metals, employing renewable solvents, and designing cascade reactions that form multiple bonds in a single step to improve atom economy. researchgate.netnih.gov

Unexplored Reactivity and Derivatization Pathways

The reactivity of the 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- scaffold is not yet fully explored. The presence of a lactam ring, a secondary amine, and a tertiary amine provides multiple sites for chemical modification. Understanding the chemoselectivity of these sites is crucial for creating diverse libraries of derivative compounds for screening. researchgate.netmdpi.com

Future investigations should systematically probe the reactivity at each functional group. For instance, derivatization of the secondary amine could introduce a wide range of substituents, potentially modulating the molecule's biological activity and physicochemical properties. mdpi.com Exploring reactions such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling could yield novel analogues. researchgate.netnih.gov Furthermore, the reactivity of the lactam ring itself, including ring-opening or modification at the alpha-carbon, presents another avenue for creating structural diversity.

Advancements in Computational Models for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery process. nih.gov For 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-, computational models can predict molecular properties, guide the design of new derivatives, and help elucidate potential biological targets. malvernpanalytical.comnih.gov

Key areas for computational advancement include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of new analogues before they are synthesized, saving time and resources. researchgate.net

Molecular Docking: If a biological target is identified, docking studies can predict the binding mode and affinity of derivatives, guiding the design of more potent compounds. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for optimizing the drug-like characteristics of lead compounds. nih.gov

The integration of machine learning and artificial intelligence with these models can further enhance their predictive power, enabling the rapid in silico screening of vast virtual libraries of potential derivatives. llnl.gov

Opportunities for Novel Biological Target Discovery in Preclinical Settings

The unique three-dimensional structure of spirocyclic compounds makes them attractive candidates for interacting with complex biological targets that are often challenging for flatter, aromatic molecules. researchgate.netrsc.org While the specific biological activities of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- are not extensively documented, related diazaspiro[4.5]decane structures have shown promise as antifungal agents and chitin (B13524) synthase inhibitors. nih.gov

Future preclinical research should involve screening this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could uncover unexpected activities against targets in therapeutic areas such as oncology, infectious diseases, and neurological disorders. nih.govnih.govtandfonline.com For example, spirocyclic compounds have been investigated as inhibitors of METTL3 in cancer therapy and as ligands for the σ2 receptor, which is implicated in several neurological diseases. mdpi.comacs.org

Table 1: Potential Therapeutic Areas for Spirocyclic Compounds
Therapeutic AreaPotential TargetsRationale based on Spirocyclic ScaffoldsCitation
OncologyProtein-protein interactions, Kinases, Epigenetic targets (e.g., METTL3)Rigid 3D structure can disrupt complex interfaces and access unique binding pockets. acs.orgtandfonline.com
Infectious DiseasesBacterial enzymes (e.g., DNA gyrase), Fungal enzymes (e.g., Chitin synthase)Novel scaffolds may overcome existing drug resistance mechanisms. nih.govtandfonline.com
Neurological DisordersGPCRs, Ion channels, Sigma receptorsAbility to cross the blood-brain barrier and modulate CNS targets. mdpi.comnih.gov

Prospects for Industrial and Material Science Applications

Beyond pharmaceuticals, the rigid and well-defined structure of spiro compounds makes them interesting candidates for applications in material science. Their unique architecture could be leveraged to create novel polymers, organic light-emitting diodes (OLEDs), or as components in supramolecular chemistry. The presence of hydrogen bond donors and acceptors in 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- could facilitate self-assembly into ordered structures.

Future research could explore the polymerization of functionalized derivatives to create new materials with unique thermal or optical properties. Additionally, their ability to coordinate with metal ions could be investigated for applications in catalysis or as sensing materials. mdpi.com

Interdisciplinary Research Synergies and Collaborative Ventures in Spirocyclic Chemistry

The full potential of 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- can only be realized through interdisciplinary collaboration. ucsb.edu A synergistic approach is required, combining the expertise of synthetic chemists, computational modelers, pharmacologists, and material scientists.

Table 2: Framework for Interdisciplinary Collaboration
DisciplineContribution
Synthetic Organic ChemistryDevelop efficient, scalable, and sustainable synthetic routes. Create libraries of diverse derivatives.
Computational ChemistryPerform predictive modeling (QSAR, docking, ADMET) to guide compound design and prioritization.
Pharmacology & BiologyConduct high-throughput screening to identify biological targets and perform preclinical evaluation of lead compounds.
Material ScienceInvestigate the potential of the spirocyclic scaffold for creating novel polymers and functional materials.

Such collaborative ventures, often fostered between academic institutions and industrial partners, are essential for translating fundamental research into tangible applications, whether as new medicines or advanced materials. ucsb.edu By bridging these different fields, the scientific community can effectively navigate the challenges and capitalize on the opportunities presented by the promising field of spirocyclic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.